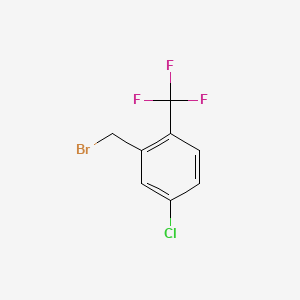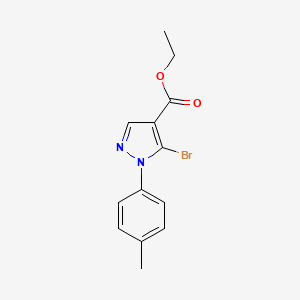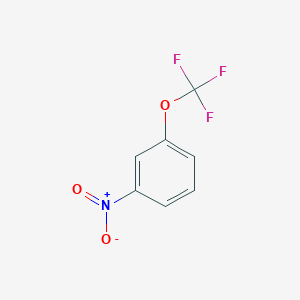
5-Chloro-2-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound is known for its reactivity due to the presence of both bromine and trifluoromethyl groups, which makes it a valuable building block in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2-(trifluoromethyl)benzyl bromide can be synthesized through the bromination of 5-chloro-2-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions . The reaction proceeds as follows:
5-Chloro-2-(trifluoromethyl)toluene+Br2→5-Chloro-2-(trifluoromethyl)benzyl bromide+HBr
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity . The use of automated systems allows for precise control of temperature, pressure, and reagent addition, which is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-chloro-2-(trifluoromethyl)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiols, and benzyl ethers.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: The major product is 5-chloro-2-(trifluoromethyl)toluene.
Applications De Recherche Scientifique
5-Chloro-2-(trifluoromethyl)benzyl bromide is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl bromide: Similar in structure but lacks the trifluoromethyl group, making it less reactive.
2-Chloro-5-fluorobenzyl bromide: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
5-Chloro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds . This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNFGTVHRCWPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380781 | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-24-0 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)



![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)






![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)
![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
